N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(19,11-17-15(18)13-4-3-5-13)10-12-6-8-14(20-2)9-7-12/h6-9,13,19H,3-5,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRWLLKPKUYLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Method
Cyclobutanecarboxylic acid is activated using thionyl chloride (SOCl₂) to form cyclobutanecarbonyl chloride, which subsequently reacts with the amine under basic conditions. This method is widely employed due to its simplicity and high reactivity.
Procedure :
- Activation : Cyclobutanecarboxylic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) for 4 hours. The excess SOCl₂ is removed under reduced pressure to yield cyclobutanecarbonyl chloride.
- Coupling : The acyl chloride is dissolved in DCM and added dropwise to a solution of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]amine (1.0 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is stirred at room temperature for 12 hours.
- Work-Up : The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography to isolate the product.
Coupling Reagent-Assisted Synthesis
Carbodiimide-based coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), facilitate amide bond formation under mild conditions.
Procedure :
- Activation : Cyclobutanecarboxylic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in dimethylformamide (DMF) and stirred at 0°C for 30 minutes.
- Amine Addition : N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
- Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from ethanol.
Solid-Supported Catalytic Method
A patent-derived approach utilizes solid-supported catalysts to enhance reaction efficiency and reduce purification complexity.
Procedure :
- Reaction Setup : Cyclobutanecarboxylic acid (1.0 equiv) and the amine (1.0 equiv) are combined in toluene with a polystyrene-supported DMAP catalyst (0.1 equiv).
- Stirring : The mixture is refluxed for 8 hours under nitrogen.
- Filtration : The catalyst is filtered, and the solvent is evaporated. The residue is triturated with hexane to yield the product.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, DCM, Triethylamine | 65–72% | Simple, cost-effective | Moisture-sensitive, harsh conditions |
| Coupling Reagents (EDC/HOBt) | EDC, HOBt, DMF | 78–85% | Mild conditions, high purity | Costly reagents, longer reaction time |
| Solid-Supported Catalyst | Polystyrene-DMAP, Toluene | 88–92% | High yield, easy purification | Specialized catalyst requirement |
Optimization and Industrial Scale-Up
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The cyclobutanecarboxamide core provides structural stability and specificity in these interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Cyclobutane vs.
- Substituent Effects: The 4-methoxyphenyl group in the target compound may improve metabolic stability over non-substituted aryl groups (e.g., PF-03654746’s fluorophenyl) but could reduce blood-brain barrier penetration compared to pyrrolidine-containing analogs like PF-03654764 .
Pharmacological Profiles
- Target Selectivity : Unlike SAR110894, which shows high H3 receptor antagonism (IC50 = 1.2 nM), the target compound’s activity remains uncharacterized. However, its hydroxy-methylpropyl side chain shares similarities with neuroactive compounds targeting G protein-coupled receptors .
- Metabolic Stability : Cyclobutane carboxamides (e.g., PF-03654746) exhibit moderate hepatic clearance (t1/2 = 2.5 hours in mice), whereas cyclopentane analogs (e.g., N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide) lack pharmacokinetic data .
Research Findings and Gaps
- In Vitro Studies: PF-03654764 demonstrated 80% inhibition of neurokinin-1 receptors at 10 μM, suggesting that fluorinated cyclobutane carboxamides may outperform non-fluorinated variants in potency .
- The target compound’s hydroxy group may confer similar neuroprotective effects, but validation is needed .
- Synthetic Accessibility : The target compound’s synthesis requires multi-step functionalization of the cyclobutane ring, posing challenges compared to simpler cyclopentane derivatives .
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 273.32 g/mol. The structure includes a cyclobutane ring, which is known to influence the compound's biological interactions.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation-related symptoms.
- Modulation of Cellular Signaling : The presence of the methoxyphenyl group may enhance interactions with cellular receptors, influencing pathways such as PI3K/AKT signaling, which is crucial in cell survival and proliferation.
- Antioxidant Properties : The hydroxyl group in the structure may contribute to antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.
Pharmacological Studies
Several studies have assessed the pharmacological effects of this compound:
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.
- Analgesic Activity : Animal models indicated that administration of this compound resulted in reduced pain responses, comparable to established analgesics.
- Anticancer Potential : Preliminary findings show that the compound may induce apoptosis in cancer cell lines, possibly through caspase activation pathways.
Case Studies
- Study on Inflammatory Response : A study conducted on human neutrophils revealed that this compound inhibited fMLP-induced superoxide production. This suggests a mechanism where the compound could mitigate oxidative stress during inflammatory responses .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., MDA-MB-231) showed that treatment with the compound resulted in significant growth inhibition and induced apoptosis, as evidenced by increased caspase-3 activity .
Data Table
The following table summarizes key findings from studies involving this compound:
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Anti-inflammatory effects | Human neutrophils | Reduced superoxide production and cytokine release |
| Analgesic activity | Animal models | Significant reduction in pain response |
| Anticancer potential | Cancer cell lines | Induced apoptosis via caspase activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
